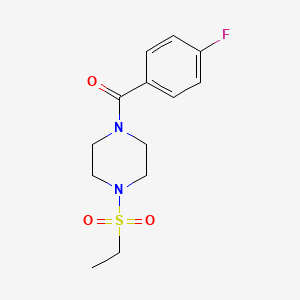

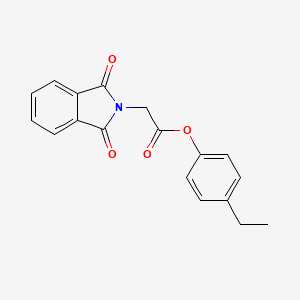

1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine and related derivatives involves complex reactions, including connection reactions of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for these syntheses have been explored, revealing the importance of solvent choice, acid acceptor, and reaction temperature in achieving high yields (Wu Qi, 2014).

Molecular Structure Analysis

X-ray analysis and other spectroscopic methods such as 1H NMR, 13C NMR, and IR have been pivotal in determining the molecular structure of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine derivatives. These studies provide detailed insights into the compound's conformation, bond lengths, angles, and overall geometry, contributing to a better understanding of its chemical behavior (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine include condensation reactions, nucleophilic substitutions, and interactions with various reagents. The compound's reactivity under different conditions has been a subject of study, leading to the synthesis of novel derivatives with varied biological activities (C. Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The physical properties of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine, including its melting point, solubility in various solvents, and crystalline structure, have been extensively analyzed. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine focus on its reactivity, stability, and interactions with biological systems. Studies have shown that derivatives of this compound exhibit significant antibacterial activities, highlighting its potential in the development of new therapeutic agents (Wu Qi, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Labeling for Imaging

- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, where 4-fluoro-4′-[18F]fluorobenzophenone, related to the compound of interest, is prepared for positron emission tomography (PET) imaging applications, offering insights into dopamine-related disorders (Haka & Kilbourn, 1990).

Crystal Structure Analysis

- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a reaction product involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insights into the molecular conformation and interactions of such compounds (Faizi, Ahmad, & Golenya, 2016).

Antibacterial Activities

- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains, indicating the relevance of such compounds in developing new antibacterial agents (Qi, 2014).

Inhibitors of Blood Platelet Aggregation

- Research into compounds structurally related to 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine has identified potential inhibitors of human blood platelet cAMP phosphodiesterase, demonstrating applications in developing antithrombotic therapies (Meanwell et al., 1993).

Propiedades

IUPAC Name |

(4-ethylsulfonylpiperazin-1-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTZIMLAUBWICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)

![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)

![rel-(3aS,6aS)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5590761.png)

![5-butyl-4-ethyl-2-[2-(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5590765.png)

![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5590768.png)